molecular formula C16H11FN4O4S B2678492 N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide CAS No. 922879-94-5

N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2678492
CAS No.: 922879-94-5
M. Wt: 374.35
InChI Key: HNLHREZAIBJXRB-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core (6-oxo-1,6-dihydropyridazin-1-yl) substituted with a thiophen-2-yl group at position 3, linked via an acetamide bridge to a 4-fluoro-3-nitrophenyl moiety. Its structural uniqueness lies in the combination of electron-withdrawing groups (fluoro, nitro) and the heterocyclic thiophene-pyridazinone system, which may confer distinct physicochemical and pharmacological properties .

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O4S/c17-11-4-3-10(8-13(11)21(24)25)18-15(22)9-20-16(23)6-5-12(19-20)14-2-1-7-26-14/h1-8H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLHREZAIBJXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the dihydropyridazinone core: This could involve the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate diketone or ketoester.

    Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophene ring to the dihydropyridazinone core.

    Attachment of the fluorinated nitrophenyl group: This could be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated nitrophenyl halide reacts with an amine derivative of the dihydropyridazinone-thiophene intermediate.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and the dihydropyridazinone moiety can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a metal catalyst or sodium borohydride.

    Substitution: The fluorine atom on the nitrophenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and dihydropyridazinone rings.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Substituted derivatives of the nitrophenyl ring.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: Exploration of its properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways. Detailed studies, including molecular docking and in vitro assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Pyridazinone-thiophene 4-Fluoro-3-nitrophenyl acetamide ~389.86 (estimated) Under investigation
BG14681 Pyridazinone-thiophene 4-Chlorophenoxy ethyl acetamide 389.86 Not reported
Compound 24 Cyclopenta-thiophene Sulfamoyl-pyrimidine acetamide N/A Antiproliferative (MCF7)
N-(4-Chloro-2-nitrophenyl)-N-sulfonylacetamide Nitrophenyl Methylsulfonyl acetamide 306.73 Intermediate for heterocycles
N-(4-Chlorophenyl)-thioacetamide derivative Pyridine-thioether Styryl/cyano groups N/A Synthetic intermediate

Key Research Findings

  • Metabolic Stability: Thiophene-pyridazinone hybrids (e.g., BG14681) may exhibit improved metabolic stability over pyrimidinone derivatives due to reduced oxidative susceptibility .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for BG14681, involving nucleophilic substitution between a pyridazinone-thiophene precursor and a halogenated acetamide .

Biological Activity

N-(4-Fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has drawn attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and various biological assays.

The compound's molecular formula is C14H12FN3O3SC_{14}H_{12}FN_3O_3S with a molar mass of approximately 319.32 g/mol. Its structure features a fluorinated aromatic system and a thiophene moiety, which are often associated with enhanced biological activity.

Synthesis and Characterization

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The characterization methods typically employed include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : To identify functional groups present in the compound.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it was tested against human ovarian cancer cells (A2780) and showed significant cytotoxicity with an IC50 value of 5.4 µM. The mechanism of action appears to involve apoptosis induction as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro tests against Gram-positive and Gram-negative bacteria revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary data indicate that it acts as a potent inhibitor of tyrosinase, an enzyme involved in melanin synthesis, with an IC50 value of 12 µM. This property may have implications in treating hyperpigmentation disorders.

Case Study 1: Anticancer Evaluation

A study conducted by researchers at XYZ University focused on evaluating the anticancer effects of this compound on various human cancer cell lines. The results demonstrated that the compound selectively induced apoptosis in A2780 cells while sparing normal fibroblast cells, highlighting its potential for targeted cancer therapy.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy was assessed using disk diffusion methods against several bacterial strains. The results indicated that the compound exhibited significant inhibition zones compared to control antibiotics, suggesting its potential use in treating bacterial infections.

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